(R)-3-Amino-3-(3-isopropylphenyl)propanoic acid

Description

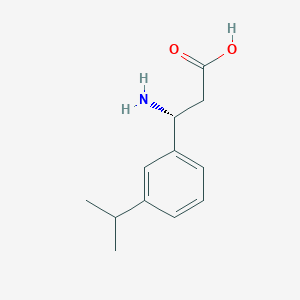

(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenyl group substituted with a methylethyl group, and a propanoic acid moiety

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-propan-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 |

InChI Key |

XYKOHTAQVPCTEE-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)C1=CC(=CC=C1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3-(methylethyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically starts with the preparation of the corresponding aldehyde, followed by a reductive amination reaction to introduce the amino group. The final step involves the oxidation of the intermediate to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of (3R)-3-amino-3-[3-(methylethyl)phenyl]propanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-(methylethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-Phenylpropanoic acid: Similar in structure but lacks the amino group.

3-(3,4-Dihydroxyphenyl)propanoic acid: Contains additional hydroxyl groups on the phenyl ring.

3-(3-Isopropylphenyl)propanoic acid: Similar structure with an isopropyl group instead of a methylethyl group.

Uniqueness

(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methylethyl-substituted phenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(R)-3-Amino-3-(3-isopropylphenyl)propanoic acid, an amino acid derivative, has garnered attention due to its potential biological activities, particularly in the context of neurological applications. This article explores its chemical structure, synthesis, mechanisms of action, and various biological activities supported by research findings.

Chemical Structure and Properties

This compound features a propanoic acid backbone with an amino group and a phenyl group substituted with an isopropyl group. The unique stereochemistry at the chiral center adjacent to the amino group significantly influences its interactions with biological systems. This compound is classified as a neurotransmitter analog, which positions it as a candidate for therapeutic applications in neurology.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- Reactions with Potassium Permanganate : Used for oxidation processes.

- Lithium Aluminum Hydride : Applied in reduction reactions.

- Electrophilic Aromatic Substitution : Facilitated using aluminum chloride.

These methods allow for the production of the compound in high purity and yield under optimized conditions, such as high-pressure reactors and continuous flow systems.

The biological activity of this compound is primarily linked to its role as a neurotransmitter analog. It is believed to interact with various receptors in the nervous system, influencing neurotransmission and cellular signaling pathways. The compound's chiral nature allows for selective binding to target proteins, which enhances its efficacy while potentially reducing off-target effects.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies suggest that it may inhibit reactive oxygen species (ROS) production and support neuronal survival under stress conditions .

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts with specific receptors involved in neurotransmission. These interactions help elucidate its mechanism of action and potential effects on neuronal activity. Understanding these interactions is crucial for developing therapeutic agents targeting neurological conditions.

Case Studies and Research Findings

Several studies have investigated the pharmacological activities of this compound:

- In Vitro Neuroprotection : In cell culture models, the compound was found to protect against neurotoxic agents by modulating calcium influx and inhibiting apoptosis pathways.

- Animal Models : In vivo studies demonstrated improvements in cognitive functions in animal models of Alzheimer's disease when treated with this compound, highlighting its potential therapeutic benefits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid | Similar amino acid structure | Studied for enzyme inhibition |

| γ-butyrolactones | Different backbone but similar applications | Anti-inflammatory and neuroprotective |

| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids | Distinct structure | Potent anti-fibrotic agents |

This table highlights how different structural features can influence biological activity, showcasing the distinctiveness of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.